

Synthesis of Dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid

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Compound of Interest

Compound Name: *Dimethyl 5-nitroisophthalate*

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Synthesis of Dimethyl 5-Nitroisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **dimethyl 5-nitroisophthalate** from 5-nitroisophthalic acid. **Dimethyl 5-nitroisophthalate** is a crucial intermediate in the production of various pharmaceuticals, including non-ionic X-ray contrast media like Iopamidol, Iohexol, and Ioversol.^{[1][2]} This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, physical and chemical properties of the compounds involved, and a visual representation of the synthetic workflow.

Chemical Properties and Data

A summary of the key quantitative data for the reactant and product is presented below for easy comparison.

Table 1: Physical and Chemical Properties

Property	5-Nitroisophthalic Acid (Reactant)	Dimethyl 5-nitroisophthalate (Product)
Molecular Formula	C ₈ H ₅ NO ₆ [3]	C ₁₀ H ₉ NO ₆ [4] [5]
Molecular Weight	211.13 g/mol [3]	239.18 g/mol [4] [5]
CAS Number	618-88-2	13290-96-5 [4] [6]
Melting Point	259-261 °C [7]	123-125 °C [6] [8]
Appearance	Solid, powder	Slightly yellow fine crystalline powder [8] , white crystals [9]

Synthesis Reaction

The synthesis of **dimethyl 5-nitroisophthalate** from 5-nitroisophthalic acid is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst, most commonly sulfuric acid.[\[10\]](#)[\[11\]](#) The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[\[10\]](#)

Reaction Scheme:

Experimental Protocols

Several methods for the synthesis have been reported, with variations in solvents and purification procedures to optimize yield and purity. Below are detailed protocols for two common approaches.

Protocol 1: Esterification in Excess Methanol

This protocol utilizes a large excess of methanol to drive the reaction to completion.

Materials:

- 5-nitroisophthalic acid (5.0 g)

- Methanol (33.3 mL)[4]
- Concentrated sulfuric acid (1.0 mL)[4]
- Deionized water
- Nitrogen gas

Equipment:

- 100 mL three-necked round-bottomed flask
- Condenser
- Electric stirrer
- Thermometer
- Heating mantle
- Filtration apparatus

Procedure:

- To the 100 mL three-necked round-bottomed flask, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[4]
- Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, forming a colorless, transparent solution.[4]
- Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[4]
- Heat the mixture to reflux. After about 3 hours, a white solid will precipitate.[4]
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[4]
- Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.[4]

- Collect the solid product by filtration.[4]
- Wash the filter cake with a small amount of deionized water and dry to obtain **dimethyl 5-nitroisophthalate**.[4] A yield of 98% has been reported for this method.[4]

Protocol 2: Two-Phase Esterification with Toluene

This method employs a water-immiscible solvent to create a two-phase system, which can facilitate the removal of water and improve the purity of the final product.[9]

Materials:

- 5-nitroisophthalic acid (106 g)[9]
- Methanol (120 mL)[9]
- Toluene (240 mL)[9]
- 100% Sulfuric acid (33 mL)[9]
- 10% Sodium bicarbonate solution
- Hot water

Equipment:

- Reaction flask of appropriate size
- Heating and stirring apparatus
- Separatory funnel
- Filtration apparatus

Procedure:

- In a reaction flask, mix 120 mL of methanol and 240 mL of toluene.[9]
- Add 106 g of 5-nitroisophthalic acid and heat the mixture until a clear solution is formed.[9]

- Carefully add 33 mL of 100% sulfuric acid, which will result in a two-phase mixture.[9]
- Heat the mixture to boiling and maintain for 4 hours with stirring.[9]
- Stop the stirring and allow the phases to separate. Drain the lower aqueous phase.[9]
- Wash the organic phase once with 100 mL of hot water, followed by one wash with 100 mL of hot 10% sodium bicarbonate solution.[9]
- Cool the organic phase to room temperature while stirring. **Dimethyl 5-nitroisophthalate** will crystallize as white crystals.[9]
- Filter the crystals and wash them once with 100 mL of methanol and once with 100 mL of water.[9]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the experimental procedures.



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Caption: Workflow for the synthesis of **dimethyl 5-nitroisophthalate** using excess methanol.



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Caption: Workflow for the two-phase synthesis of **dimethyl 5-nitroisophthalate**.

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